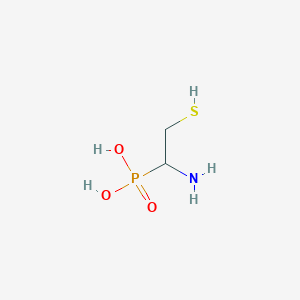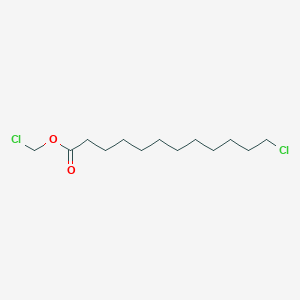
12-Chlorododecanoic acid, chloromethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 12-Chlorododecanoic acid, chloromethyl ester typically involves the esterification of 12-chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
12-Chlorododecanoic acid, chloromethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 12-Chlorododecanoic acid, chloromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity or function of the target molecule .
Comparison with Similar Compounds
12-Chlorododecanoic acid, chloromethyl ester can be compared with other similar compounds, such as:
12-Chlorododecanoic acid: This compound lacks the ester functionality and has different reactivity and applications.
Chloromethyl esters of other fatty acids: These compounds have similar structures but differ in the length of the carbon chain and the position of the chloromethyl group.
Other chlorinated esters: These compounds have similar reactivity but may have different applications depending on their specific structure.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
80419-08-5 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 12-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c14-11-9-7-5-3-1-2-4-6-8-10-13(16)17-12-15/h1-12H2 |
InChI Key |
RHQDLXULLWJVQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)OCCl)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


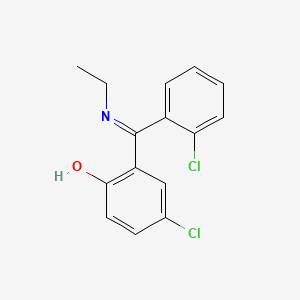
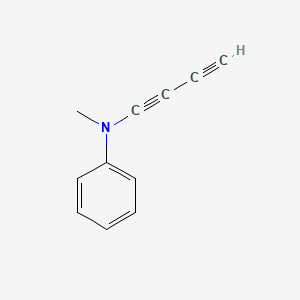

![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
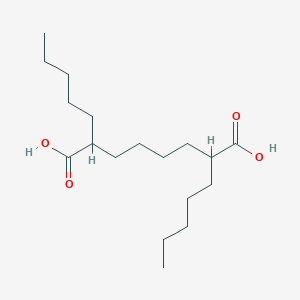


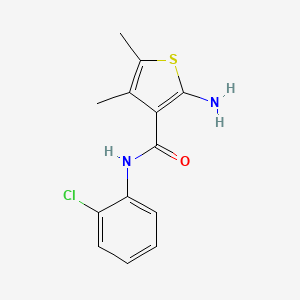
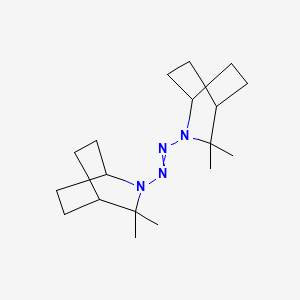

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
